

Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic acid

Cat. No.: B137600

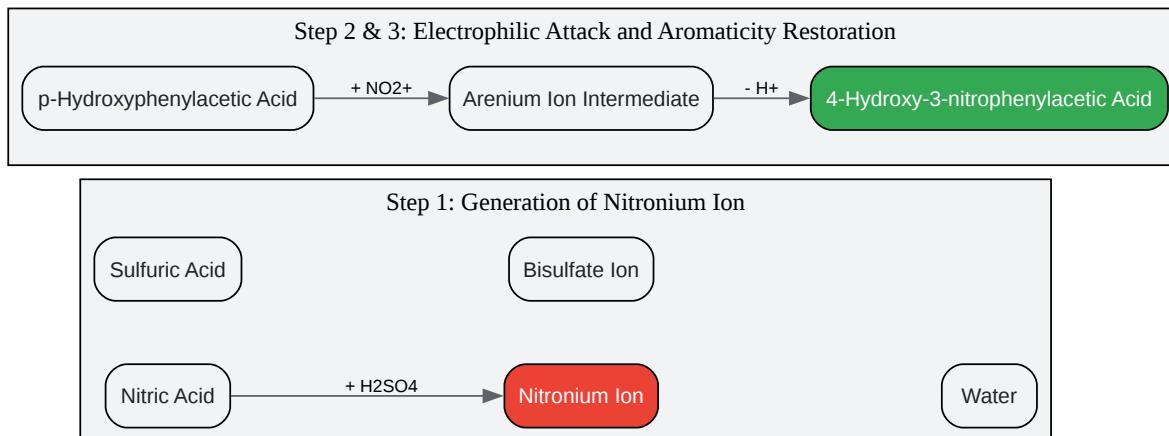
[Get Quote](#)

Abstract: This document provides a detailed guide for the synthesis of **4-hydroxy-3-nitrophenylacetic acid** from p-hydroxyphenylacetic acid via electrophilic aromatic substitution. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide offers an in-depth look at the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.

Introduction: Significance and Applications

4-Hydroxy-3-nitrophenylacetic acid is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and a metabolite of Nitrotyrosine.^[1] Its structure, featuring a nitro group ortho to a hydroxyl group on a phenylacetic acid backbone, makes it a versatile building block. Notably, it serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule such as a protein.^{[2][3]} This property is crucial in immunological research. Furthermore, it has been used in the synthesis of more complex molecules like 4-hydroxy-3-nitrophenylacetyl caproic acid.^{[1][2]} Understanding its synthesis is therefore of significant interest to the scientific community.

The Chemistry: An Electrophilic Aromatic Substitution Reaction


The synthesis of **4-hydroxy-3-nitrophenylacetic acid** from p-hydroxyphenylacetic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this case, the electrophile is the nitronium ion (NO_2^+), which is generated in situ from nitric acid.

Mechanism of Nitration

The hydroxyl (-OH) and the acetic acid (-CH₂COOH) groups on the p-hydroxyphenylacetic acid ring influence the position of the incoming nitro group. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.^[4] This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the substitution.^[4] Conversely, the acetic acid group is a deactivating group. Therefore, the hydroxyl group's directing effect is dominant, leading to the substitution occurring at the positions ortho and para to it. Since the para position is already occupied by the acetic acid group, the nitration primarily occurs at the ortho position.

The reaction proceeds through the following key steps:

- Generation of the Electrophile: In the presence of a strong acid like sulfuric acid (though for highly activated rings like phenols, nitric acid alone can suffice), nitric acid is protonated and then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).^{[5][6]}
- Nucleophilic Attack: The electron-rich aromatic ring of p-hydroxyphenylacetic acid attacks the nitronium ion.^[5] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.
- Deprotonation and Aromaticity Restoration: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, **4-hydroxy-3-nitrophenylacetic acid**.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow of the electrophilic nitration of p-hydroxyphenylacetic acid.

Experimental Protocol

This protocol is based on established literature procedures.[\[2\]](#)[\[7\]](#)

Materials and Reagents

Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Notes
p-Hydroxyphenylacetic acid	C ₈ H ₈ O ₃	152.15	4.00 g (26.3 mmol)	Starting material
Fuming Nitric Acid	HNO ₃	63.01	1.36 mL	Nitrating agent
Glacial Acetic Acid	CH ₃ COOH	60.05	25 mL	Solvent
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	As needed	Recrystallization solvent
Hexane	C ₆ H ₁₄	86.18	As needed	Recrystallization solvent

Step-by-Step Procedure

- Reaction Setup: In a fume hood, dissolve 4.00 g (26.3 mmol) of p-hydroxyphenylacetic acid in 25 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Cool the solution in an ice bath to approximately 0-5 °C.
- Addition of Nitrating Agent: Slowly add 1.36 mL of fuming nitric acid dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C during the addition. The solution will gradually turn from yellow to brown.
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1 hour. A precipitate is expected to form during this time.[2]
- Isolation of Crude Product: Pour the reaction mixture into a beaker containing 100 mL of cold water to precipitate the product fully. Collect the solid product by vacuum filtration and wash it with cold water.

- Purification by Recrystallization: Recrystallize the crude solid from a mixture of ethyl acetate and hexane to obtain yellow, needle-like crystals of **4-hydroxy-3-nitrophenylacetic acid**.[\[2\]](#)
- Drying and Yield Calculation: Dry the purified crystals in a vacuum oven. Weigh the final product and calculate the percentage yield. A typical yield is around 70% (approximately 3.61 g).[\[2\]](#)

Safety and Handling

Nitration reactions are highly exothermic and require strict safety precautions.

- Corrosive and Oxidizing Agents: Both nitric acid and sulfuric acid (if used) are highly corrosive and strong oxidizing agents.[\[8\]](#)[\[9\]](#) They can cause severe burns upon contact with skin or eyes.[\[8\]](#)[\[9\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[\[8\]](#)[\[10\]](#)
- Fume Hood: All steps of this procedure must be performed in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes, such as nitrogen dioxide, which can be produced during the reaction.[\[8\]](#)[\[10\]](#)
- Temperature Control: The exothermic nature of the reaction necessitates careful temperature control, especially during the addition of nitric acid, to prevent runaway reactions.[\[11\]](#)
- Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[\[8\]](#)[\[10\]](#) Have appropriate spill containment and neutralization materials on hand.
- Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic waste should be neutralized before disposal.

Characterization of the Product

The identity and purity of the synthesized **4-hydroxy-3-nitrophenylacetic acid** can be confirmed by various analytical techniques:

- Melting Point: The reported melting point is in the range of 146-148 °C.[\[1\]](#)[\[2\]](#)

- ^1H NMR Spectroscopy: The structure can be confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy. The expected chemical shifts are approximately: δ 3.50 (s, 2H, -CH₂-), 7.04 (d, 1H), 7.46 (dd, 1H), and 7.94 (d, 1H).[2]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH), carboxylic acid (-COOH), and nitro (-NO₂) groups.
- Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the product, which is 197.14 g/mol .[3][12]

Conclusion

The synthesis of **4-hydroxy-3-nitrophenylacetic acid** from p-hydroxyphenylacetic acid is a straightforward yet powerful method for producing a valuable chemical intermediate. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can achieve good yields of the desired product. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-HYDROXY-3-NITROPHENYLACETIC ACID CAS#: 10463-20-4 [m.chemicalbook.com]
- 2. 4-HYDROXY-3-NITROPHENYLACETIC ACID | 10463-20-4 [chemicalbook.com]
- 3. 4-Hydroxy-3-nitrophenylacetic acid | C8H7NO5 | CID 447364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 7. prepchem.com [prepchem.com]

- 8. m.youtube.com [m.youtube.com]
- 9. ehs.com [ehs.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 12. 4-Hydroxy-3-nitrophenylacetic acid [webbook.nist.gov]
- To cite this document: BenchChem. [Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b137600#synthesis-of-4-hydroxy-3-nitrophenylacetic-acid-from-p-hydroxyphenylacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com